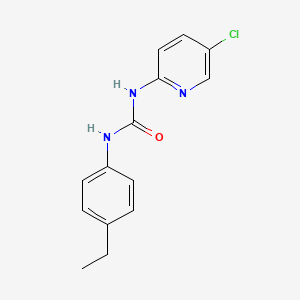![molecular formula C21H24N2O4 B5301493 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5301493.png)
2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, also known as DPNB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DPNB has been found to have various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
作用机制
The mechanism of action of 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood. However, it has been found to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are inflammatory mediators. Additionally, 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been found to reduce the expression of various pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to inhibit the growth of tumor cells.
实验室实验的优点和局限性
One advantage of using 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its selective inhibition of COX-2. This allows researchers to study the specific effects of COX-2 inhibition without affecting the activity of other enzymes. However, one limitation of using 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. One area of research could focus on optimizing the synthesis method to increase the yield and purity of 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. Another area of research could focus on studying the effects of 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide on different types of cancer cells. Additionally, future research could explore the potential of 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide as a treatment for other inflammatory diseases, such as osteoarthritis and inflammatory bowel disease. Finally, research could focus on developing new analogs of 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide with improved pharmacological properties.
合成方法
2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. This compound is then reacted with N-(2-aminophenyl)piperidine to form 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide.
科学研究应用
2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied in the field of medicinal chemistry due to its various biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has shown anti-tumor properties, making it a potential candidate for the treatment of cancer.
属性
IUPAC Name |
2,6-dimethoxy-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-11-8-12-18(27-2)19(17)20(24)22-16-10-5-4-9-15(16)21(25)23-13-6-3-7-14-23/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOUJPPCDUYUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5301464.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)